![molecular formula C7H12Cl2N2OS B2770450 4-(Methylsulfonimidoyl)aniline;dihydrochloride CAS No. 2445786-14-9](/img/structure/B2770450.png)
4-(Methylsulfonimidoyl)aniline;dihydrochloride
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Overview
Description
Scientific Research Applications
Chemoselective Reactions and Synthesis
4-(Methylsulfonimidoyl)aniline;dihydrochloride and its derivatives play a significant role in chemoselective reactions. These compounds are involved in selective S_NAr reactions, where weak bases enable anilines and secondary aliphatic amines to selectively displace the chloride group. This selectivity extends to deprotonated anilines and their carbonyl derivatives, which displace the sulfone group, demonstrating the compound's versatility in organic synthesis. The reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various electrophiles highlight the steric-driven selectivity critical for developing synthesis pathways for complex molecules (R. Baiazitov et al., 2013).
Sulfonated Oxindoles and Polyanilines
The compound facilitates the assembly of sulfonated oxindoles, indicating its utility in generating sulfonyl radicals from sulfur dioxide. This one-pot reaction, starting from anilines, showcases the compound's role in synthesizing sulfonated polymers and small molecules with broad application in materials science and pharmaceuticals (Tong Liu et al., 2017). Similarly, the electrochemical synthesis of self-doped polyaniline in fluorosulfonic acid/acetonitrile solution, utilizing aniline derivatives for sulfonation, reflects the compound's contribution to advancing conductive polymers with potential in electronic and anti-corrosion applications (Y. Şahin et al., 2002).
Anti-Corrosion Coatings
The synthesis and application of nanostructured poly(aniline-co-metanilic acid) on carbon steel demonstrate the compound's effectiveness in enhancing the anti-corrosion properties of coatings. By introducing sulfonic acid groups into the polyaniline structure, the coatings exhibit improved performance, highlighting the compound's role in developing advanced materials for protecting industrial and infrastructure components (Cuijuan Xing et al., 2014).
Fluorescent Thermometry
A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline showcases the compound's potential in fluorescent thermometry, where its fluorescence intensity increases with temperature. This property is utilized for ratiometric temperature detection, indicating the compound's relevance in the development of temperature-sensitive materials for various scientific and industrial applications (Chemical communications, 2014).
Mechanism of Action
Target of Action
Similar compounds like sulfanilamide target bacterial enzyme dihydropteroate synthetase .
Mode of Action
Sulfanilamide, a molecule containing a similar sulfonamide functional group, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
In the case of sulfanilamide, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, which is crucial for bacterial growth and multiplication .
Pharmacokinetics
Sulfoximines, a class of compounds to which this compound belongs, often exhibit improved water solubility, reduced lipophilicity, better permeability, and lower efflux . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds like sulfanilamide inhibit the multiplication of bacteria by acting as competitive inhibitors in the folic acid metabolism cycle .
properties
IUPAC Name |
4-(methylsulfonimidoyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWYPOAGMIALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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